The paper by Waterhouse et al. [] investigates halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors. While not focusing on the exact compound , the research highlights the potential of using similar molecules, modified with radioactive isotopes like iodine-123, for imaging and studying σ-1 receptors in vivo. This approach could be relevant for researching neurological disorders and developing targeted therapies.
The study by Lahiri et al. [] reports a picolinamide antibacterial agent containing a trifluoromethoxyphenoxy moiety, structurally similar to the compound . This agent exhibits potent and selective activity against Clostridioides difficile, a bacterium responsible for severe intestinal infections. This example showcases the potential of incorporating a trifluoromethoxyphenoxy group in developing novel antibacterial therapies.
The research by Tanaka et al. [] identifies a potent and orally available GlyT1 inhibitor featuring a trifluoromethoxyphenylpyridine core. While the specific substitution pattern differs from our compound, this study highlights the potential of similar molecules in targeting GlyT1. GlyT1 inhibitors are being investigated for treating neuropsychiatric disorders like schizophrenia by modulating glycine levels in the brain.
The work by Pinto et al. [] focuses on developing P2Y1 antagonists as potential antithrombotic agents with a reduced bleeding risk compared to other antiplatelet drugs. Their research led to the discovery of a potent, selective, and bioavailable P2Y1 antagonist containing a trifluoromethoxyphenylurea moiety. While not identical to 4-[3-(Trifluoromethoxy)phenoxy]piperidine, the structural similarities suggest that modifications to our compound might yield P2Y1 antagonists with desirable properties.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: